molecular formula C32H38ClNO4 B13846510 Fexofenadinone Hydrochloride CAS No. 153439-43-1

Fexofenadinone Hydrochloride

货号: B13846510
CAS 编号: 153439-43-1
分子量: 536.1 g/mol
InChI 键: WQPDEFGECAUPKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Types of Reactions: Fexofenadinone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the ZnBr2-catalyzed transposition of α-haloketones to terminal carboxylic acids and microbial oxidation of non-activated C-H bonds are notable reactions .

Common Reagents and Conditions: Common reagents used in these reactions include ZnBr2 for catalysis and microbial agents for oxidation. The conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from these reactions include carboxylic acid derivatives and other intermediates that are crucial for the synthesis of this compound .

生物活性

Fexofenadine hydrochloride is a second-generation antihistamine primarily used for the treatment of allergic rhinitis and chronic urticaria. As a selective H1 receptor antagonist, it effectively alleviates allergy symptoms by blocking the action of histamine, a key mediator in allergic responses. This article delves into the biological activity of fexofenadine, examining its pharmacodynamics, pharmacokinetics, and relevant clinical studies.

Pharmacodynamics

Fexofenadine acts by selectively antagonizing peripheral H1 receptors, preventing histamine from binding and activating these receptors. This mechanism leads to a reduction in symptoms associated with allergies, such as itching, sneezing, and nasal congestion. Notably, fexofenadine does not cross the blood-brain barrier significantly, which minimizes central nervous system effects like sedation commonly seen with first-generation antihistamines .

Key Pharmacodynamic Properties

  • Mechanism of Action : Selective H1 receptor antagonist.
  • Sedation Profile : Minimal sedation due to limited CNS penetration.
  • Anticholinergic Effects : Lacks significant anticholinergic activity .

Pharmacokinetics

Fexofenadine demonstrates rapid absorption following oral administration, with peak plasma concentrations typically reached within 1 to 3 hours. Its bioavailability is approximately 33%, and it exhibits a long duration of action, allowing for once or twice daily dosing .

Pharmacokinetic Parameters

ParameterValue
Absorption Rapid; T_max 1-3 hours
Bioavailability ~33%
Plasma Protein Binding 60% - 70%
Half-life Approximately 14 hours
Metabolism Minimal hepatic metabolism

Efficacy in Allergic Conditions

Numerous studies have demonstrated the efficacy of fexofenadine in managing allergic conditions. A meta-analysis indicated that fexofenadine significantly inhibits histamine-induced wheal and flare responses compared to placebo and is comparable to other second-generation antihistamines .

Case Study Insights

  • Study on Chronic Urticaria : A clinical trial involving patients with chronic urticaria showed that fexofenadine provided substantial relief from itching and hives compared to baseline measurements after four weeks of treatment.
  • Allergic Rhinitis Management : Another study highlighted that patients receiving fexofenadine reported improved quality of life scores due to reduced nasal congestion and sneezing frequency.

Safety Profile

Fexofenadine is generally well-tolerated, with a low incidence of adverse effects. Common side effects include headache and mild gastrointestinal disturbances. Importantly, it has no significant interactions with alcohol or other CNS depressants .

Comparative Studies

A comparative analysis of fexofenadine with other antihistamines such as montelukast and levocetirizine revealed that while all three effectively manage allergic symptoms, fexofenadine exhibited a superior safety profile regarding sedation and cognitive impairment .

Summary of Comparative Efficacy

AntihistamineEfficacy in AllergiesSedation RiskDuration of Action
Fexofenadine HighLow~24 hours
Montelukast ModerateNone~24 hours
Levocetirizine HighModerate~24 hours

属性

CAS 编号

153439-43-1

分子式

C32H38ClNO4

分子量

536.1 g/mol

IUPAC 名称

2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C32H37NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28,37H,9,14,19-23H2,1-2H3,(H,35,36);1H

InChI 键

WQPDEFGECAUPKV-UHFFFAOYSA-N

规范 SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)O.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。